3-[(2,4-dichlorobenzyl)oxy]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-quinazolinone
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Overview
Description
3-[(2,4-dichlorobenzyl)oxy]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-quinazolinone is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of quinazolinones, which are known for their wide range of biological activities, including antimalarial, antileishmanial, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dichlorobenzyl)oxy]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-quinazolinone typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-quinazolinone in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-dichlorobenzyl)oxy]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinazolinone structures .
Scientific Research Applications
3-[(2,4-dichlorobenzyl)oxy]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antileishmanial and antimalarial agent.
Medicine: Investigated for its antimicrobial properties and potential therapeutic uses.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(2,4-dichlorobenzyl)oxy]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes in pathogens, leading to their death. Molecular docking studies have shown that it binds effectively to enzyme active sites, thereby inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-quinazolinone: Shares the quinazolinone core but lacks the dichlorobenzyl group.
3-[(2,4-dichlorobenzyl)oxy]-4(3H)-quinazolinone: Similar structure but without the pyrazole moiety.
Uniqueness
The uniqueness of 3-[(2,4-dichlorobenzyl)oxy]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-quinazolinone lies in its combined structural features, which contribute to its diverse biological activities. The presence of both the dichlorobenzyl and pyrazole groups enhances its pharmacological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H16Cl2N4O2 |
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Molecular Weight |
415.3 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]-2-(3,5-dimethylpyrazol-1-yl)quinazolin-4-one |
InChI |
InChI=1S/C20H16Cl2N4O2/c1-12-9-13(2)25(24-12)20-23-18-6-4-3-5-16(18)19(27)26(20)28-11-14-7-8-15(21)10-17(14)22/h3-10H,11H2,1-2H3 |
InChI Key |
QZLKEGYEZUTFQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3C(=O)N2OCC4=C(C=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
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